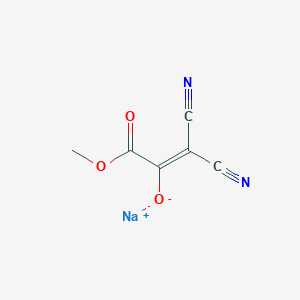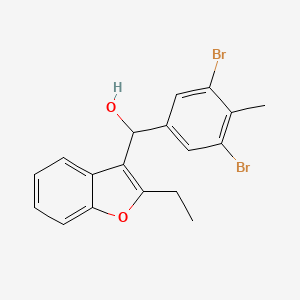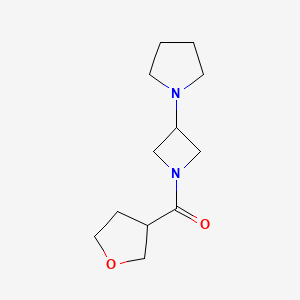
Methyl 3-(benzylcarbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis in Zinc(II) Benzoate Complexes Methyl 3-(benzylcarbamoyl)benzoate-related compounds are used in the preparation and characterization of zinc(II) benzoate complexes. These complexes are analyzed using methods like IR spectroscopy and X-ray structure determination, highlighting their potential in materials science and coordination chemistry (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Catalysis Studies The compound plays a role in studies investigating catalytic processes. For example, its reduction on yttrium oxide under specific conditions has been explored, contributing to our understanding of catalyst behavior and potential industrial applications (King & Strojny, 1982).
Insecticidal Research Although not directly related to this compound, related compounds like Methyl benzoate have been studied for their insecticidal properties, indicating a potential area of application for similar compounds (Larson, Nega, Zhang, & Feldlaufer, 2021).
Organic Synthesis and Radical Reactions It's used in organic synthesis, particularly in radical reactions. Its derivatives have been shown to be effective for introducing acyl units via radical addition to olefins, demonstrating its utility in synthetic organic chemistry (Bagal, de Greef, & Zard, 2006).
High-Pressure Crystal Engineering Research into the behavior of this compound derivatives under high pressure has provided insights into crystal engineering, a field crucial for developing new materials and drugs (Johnstone et al., 2010).
Biological Studies and Biosynthesis Its related compounds are studied in the context of their roles in biological systems, such as biosynthesis in organisms like fungi. This research is significant for understanding natural product synthesis and developing bio-based applications (Harper, Hamilton, Kennedy, & McNally, 1989).
Enthalpy of Formation Studies The enthalpy of formation of Methyl benzoate, a related compound, has been measured, providing essential data for thermodynamics and chemical engineering applications (Roux et al., 2002).
Polymer Science and Electrochemistry Derivatives of this compound are synthesized and used in electrochemical studies, potentially contributing to advancements in polymer science and materials engineering (Ates, Uludağ, Arican, & Karazehir, 2015).
Liquid-Crystalline Phase Studies Its derivatives are also studied for their behavior in liquid-crystalline phases, an area important for materials science, particularly in the development of advanced materials for electronic and optical applications (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Propiedades
IUPAC Name |
methyl 3-(benzylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16(19)14-9-5-8-13(10-14)15(18)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQCVBMLEWCHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)











